Tegobuvir

描述

Tegobuvir is a novel non-nucleoside inhibitor of hepatitis C virus (HCV) RNA replication. It has demonstrated significant antiviral activity in patients with genotype 1 chronic HCV infection . This compound is known for its unique mechanism of action, which involves a complex interaction with the NS5B polymerase protein of the HCV .

准备方法

特高布韦的合成涉及多个步骤,从咪唑并吡啶核的制备开始。然后用各种取代基对该核心进行官能化,以获得最终化合物。 特高布韦的工业生产通常涉及使用高纯度试剂和严格的反应条件,以确保所需的产率和纯度 .

化学反应分析

特高布韦经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括强氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是具有修饰的官能团的特高布韦衍生物 .

科学研究应用

特高布韦因其抗病毒特性,特别是针对 HCV 的抗病毒特性而被广泛研究。 它通过靶向 NS5B 聚合酶显示出抑制 HCV RNA 复制的强大活性 .

作用机制

特高布韦通过特异性抑制 HCV 的 NS5B RNA 依赖性 RNA 聚合酶发挥其抗病毒作用。 这种抑制是通过一种独特的机制实现的,该机制涉及特高布韦的代谢活化,然后与 NS5B 蛋白形成共价键 . 这种相互作用破坏了聚合酶的正常功能,从而抑制病毒复制 .

相似化合物的比较

特高布韦在非核苷类抑制剂中是独特的,因为它具有特异性的作用机制和对基因型 1 HCV 的强大活性。 类似的化合物包括其他非核苷类抑制剂,如达沙布韦和罗米布韦,它们也靶向 NS5B 聚合酶,但通过不同的机制 . 特高布韦独特的化学结构和作用方式使其成为抗 HCV 抗病毒药物库中宝贵的补充 .

生物活性

Tegobuvir, also known as GS-9190, is a novel non-nucleoside inhibitor (NNI) specifically designed to target the hepatitis C virus (HCV). This compound has garnered attention due to its potent antiviral activity, particularly against genotype 1 HCV. The following sections detail the biological mechanisms, efficacy, resistance patterns, and clinical implications of this compound.

This compound functions primarily by inhibiting the HCV RNA replication process. It targets the NS5B polymerase, a crucial enzyme in the viral replication cycle. Studies have shown that this compound binds to a unique pocket on the NS5B polymerase, disrupting its function and thereby preventing viral RNA synthesis. This mechanism is distinct from other antiviral agents, which often target different viral components or pathways .

Key Findings:

- Inhibition of NS5B: this compound has been demonstrated to inhibit NS5B-dependent RNA polymerization effectively. The compound shows a genotype-specific activity, exhibiting reduced efficacy against genotype 2a HCV compared to genotype 1 .

- Resistance Mutations: Research indicates that mutations in the NS5B gene can confer resistance to this compound. Specific mutations such as C316Y and Y448H have been identified in resistant strains, highlighting the need for careful monitoring of resistance patterns during treatment .

Efficacy in Clinical Trials

Clinical trials have assessed the efficacy of this compound in combination with pegylated interferon (PEG) and ribavirin (RBV). A notable Phase 2b trial compared treatment durations of 24 to 48 weeks with this compound against a standard 48-week PEG/RBV regimen. The results indicated similar sustained virologic response (SVR) rates of approximately 56% across treatment groups, suggesting that this compound could be an effective alternative in HCV therapy .

Table: Summary of Clinical Trial Results

| Study Type | Treatment Regimen | SVR Rate (%) | Duration (weeks) |

|---|---|---|---|

| Phase 2b Trial | This compound + PEG/RBV | 56 | 24-48 |

| Standard Therapy | PEG/RBV | 56 | 48 |

Combination Therapy Insights

This compound's potential is further enhanced when used in combination with other antiviral agents. Studies suggest that combining this compound with other direct-acting antivirals (DAAs) may lead to improved outcomes and reduced resistance development. This approach aligns with current trends in HCV treatment strategies aiming for all-oral regimens without interferon .

Case Studies and Resistance Patterns

Several case studies have documented the emergence of resistance during this compound therapy. For instance, patients exhibiting virologic failure often harbored specific mutations within the NS5B gene. These findings underscore the importance of genetic monitoring during treatment to adapt therapeutic strategies accordingly.

Notable Case Study:

- Patient Profile: A patient with chronic genotype 1 HCV who underwent treatment with this compound exhibited a rapid viral load decline initially but later developed resistance mutations.

- Outcome: Genetic analysis revealed mutations associated with reduced susceptibility to this compound, prompting a change in therapy strategy.

属性

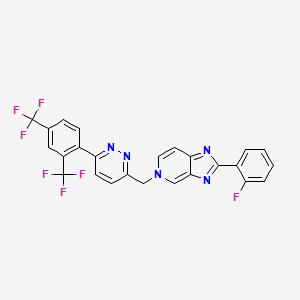

IUPAC Name |

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14F7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80142917 | |

| Record name | Tegobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000787-75-6 | |

| Record name | Tegobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEGOBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Tegobuvir and how does it interact with this target?

A1: this compound is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, this compound requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated this compound metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []

Q2: What are the downstream effects of this compound binding to NS5B polymerase?

A3: By inhibiting NS5B polymerase, this compound prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes this compound a potential therapeutic agent for treating chronic HCV infection. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].

Q4: Is there any spectroscopic data available for this compound?

A4: The provided scientific research papers do not contain detailed spectroscopic data for this compound.

A4: The provided scientific articles primarily focus on this compound's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.

Q5: What is known about the structure-activity relationship of this compound?

A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in this compound's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces this compound susceptibility. []

Q6: What is known about the stability of this compound under various conditions and formulation strategies?

A6: The documents provided do not provide specific details regarding this compound's stability under various conditions or formulation strategies.

- Clinical trials: this compound demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated this compound in combination with pegylated interferon and ribavirin. [, , , , , ]

- In vitro studies: this compound showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]

- Pharmacokinetics: this compound exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []

Q7: What are the known resistance mechanisms to this compound?

A8: Resistance to this compound primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []

Q8: Does the addition of ribavirin to a this compound-containing regimen influence the development of resistance?

A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with this compound and other direct-acting antivirals. In a study comparing a this compound and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in this compound-containing regimens. []

A8: While the provided research primarily focuses on this compound's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.

A8: The provided research papers do not elaborate on analytical methods used for this compound analysis, its environmental impact, or details about quality control procedures.

A8: The provided research primarily focuses on this compound's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.

A8: The provided research articles focus on this compound's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.

- This compound, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]

- The emergence of resistance is a significant concern with this compound-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。